4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
Overview
Description
4’-(Trans-4-pentylcyclohexyl)-[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C32H46N. It is a biphenyl derivative with a cyclohexyl group and a nitrile group attached to the biphenyl core. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Trans-4-pentylcyclohexyl)-[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using a cyclohexyl halide and a Lewis acid catalyst.
Addition of the Nitrile Group: The nitrile group is added via a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide.
Industrial Production Methods
In industrial settings, the production of 4’-(Trans-4-pentylcyclohexyl)-[1,1’-biphenyl]-4-carbonitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-(Trans-4-pentylcyclohexyl)-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous
Properties
IUPAC Name |
4-[4-(4-pentylcyclohexyl)phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N/c1-2-3-4-5-19-6-10-21(11-7-19)23-14-16-24(17-15-23)22-12-8-20(18-25)9-13-22/h8-9,12-17,19,21H,2-7,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEBUASRTJNJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80887134 | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80887134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68065-81-6 | |
Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068065816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80887134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4'-(4-pentylcyclohexyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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